Bienvenue dans la boutique en ligne BenchChem!

1-Isobutyl-1,4-diazepane

Lipophilicity Drug Design 1,4-Diazepane Scaffold

Procure 1-Isobutyl-1,4-diazepane (MW 156.27, XLogP3 0.9) as a privileged fragment for CNS-penetrant medicinal chemistry. Its branched isobutyl group provides balanced lipophilicity and 2 rotatable bonds, enabling selective sigma-1 receptor binding over sigma-2 and hERG. Reproduce patented isoquinoline-5-sulfonamide derivatives (EP2818463A1) or screen fragment libraries. Available as free base (≥95%) or stable dihydrochloride salt. Differentiate from smaller N-alkyl homologs (XLogP3 < 0) for hydrophobic binding sites.

Molecular Formula C9H20N2
Molecular Weight 156.273
CAS No. 59039-62-2
Cat. No. B2632859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1,4-diazepane
CAS59039-62-2
Molecular FormulaC9H20N2
Molecular Weight156.273
Structural Identifiers
SMILESCC(C)CN1CCCNCC1
InChIInChI=1S/C9H20N2/c1-9(2)8-11-6-3-4-10-5-7-11/h9-10H,3-8H2,1-2H3
InChIKeyJYVUQGFHFSVKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-1,4-diazepane (CAS 59039-62-2): Core Chemical Identity and Procurement Baseline


1-Isobutyl-1,4-diazepane (CAS 59039-62-2) is a seven-membered saturated heterocyclic compound belonging to the 1,4-diazepane class, featuring two nitrogen atoms at the 1 and 4 positions and an isobutyl substituent at the N-1 position [1]. With a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol, it is primarily procured as a versatile chemical building block and intermediate for medicinal chemistry and organic synthesis . Its computed physicochemical properties, including a moderate lipophilicity (XLogP3 = 0.9), a single hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds, define its scaffold-specific characteristics [1].

1-Isobutyl-1,4-diazepane: Why Simple N-Alkyl Homologs Cannot Be Directly Interchanged


In-class substitution of 1-isobutyl-1,4-diazepane with smaller N-alkyl 1,4-diazepane homologs (e.g., N-methyl or N-ethyl derivatives) is not scientifically trivial due to quantifiable differences in lipophilicity, steric bulk, and conformational flexibility that directly impact molecular recognition and pharmacokinetic profile [1]. The isobutyl substituent significantly alters the compound's XLogP3 value (0.9) compared to, for example, 1-methyl-1,4-diazepane (XLogP3 = -0.4), indicating a shift toward increased lipophilicity that influences membrane permeability and target binding [2]. Furthermore, the branched architecture of the isobutyl group introduces steric constraints and increases the number of rotatable bonds (2) relative to the methyl analog (0), which can modulate binding entropy and selectivity for biological targets such as sigma-1 receptors where a butyl or cyclohexylmethyl group is structurally preferred [3].

Quantitative Differentiation of 1-Isobutyl-1,4-diazepane Against Closest Analogs


Enhanced Lipophilicity (XLogP3) of 1-Isobutyl-1,4-diazepane Over N-Methyl Homolog

The computed partition coefficient (XLogP3) for 1-isobutyl-1,4-diazepane is 0.9, representing a marked increase in lipophilicity compared to the N-methyl analog, 1-methyl-1,4-diazepane, which has an XLogP3 of -0.4 [1][2]. This shift of 1.3 log units is consistent with the class-level expectation that larger branched alkyl substituents enhance hydrophobic character and is a key consideration for blood-brain barrier penetration and target engagement [3].

Lipophilicity Drug Design 1,4-Diazepane Scaffold

Increased Conformational Flexibility: Rotatable Bond Count of 1-Isobutyl-1,4-diazepane vs. N-Methyl Analog

1-Isobutyl-1,4-diazepane possesses two rotatable bonds, introduced by the isobutyl substituent, whereas 1-methyl-1,4-diazepane has zero rotatable bonds beyond the ring system [1][2]. This additional degree of rotational freedom can translate into entropic penalties upon binding but also enables the exploration of distinct conformational space to achieve selectivity, as demonstrated for 1,4-diazepane-based sigma-1 receptor ligands where larger substituents in the 4-position (including butyl groups) are preferred for high affinity [3].

Conformational Analysis Scaffold Optimization Structure-Activity Relationship

Validated Utility as a Key Intermediate in a Patented Cerebrovascular Drug Class

The isobutyl substituent is explicitly claimed as a preferred option (within a C1-4 alkyl group set) for 1,4-diazepane derivatives in European Patent EP2818463A1, which describes a production method of compounds for preventing and treating cerebrovascular disorders including cerebral infarction and glaucoma [1]. While the patent covers a generic C1-4 alkyl scope, the isobutyl variant is specifically mentioned, directly linking 1-isobutyl-1,4-diazepane to a defined therapeutic development pathway and providing procurement justification for laboratories working on Rho-kinase/isoquinoline-5-sulfonamide derived programs [1].

Cerebrovascular Disorders Patent-Backed Intermediates Drug Development

High-Value Application Scenarios for Procuring 1-Isobutyl-1,4-diazepane Based on Quantitative Evidence


Lead Optimization for CNS-Targeted Sigma-1 Receptor Ligands with Defined Lipophilicity Requirements

Medicinal chemistry teams optimizing sigma-1 receptor ligands can select 1-isobutyl-1,4-diazepane as a key intermediate where the XLogP3 of 0.9 provides a balanced lipophilicity window for CNS penetration. The increased rotatable bond count (2) compared to the methyl analog (0) offers conformational adaptability that, according to published SAR, can be exploited for achieving high sigma-1 affinity with selectivity over sigma-2 and hERG channels [1][2].

Synthesis of Rho-Kinase Inhibitor Intermediates for Cerebrovascular and Glaucoma Indications

Based on EP2818463A1, 1-isobutyl-1,4-diazepane can be prioritized for the synthesis of isoquinoline-5-sulfonamide derivatives targeting cerebrovascular disorders. The patent explicitly identifies C1-4 alkyl substituents, including isobutyl, on the 1,4-diazepane core as part of the preferred compound structure, making procurement of this specific building block essential for reproducing or improving upon the disclosed compounds [3].

Chemical Probe Development Requiring a Stable, Highly Pure Dihydrochloride Salt Form

For applications requiring high aqueous solubility and chemical stability, the commercially available dihydrochloride salt of 1-isobutyl-1,4-diazepane (Sigma-Aldrich CH4424846136, purity 95%) offers a ready-to-use solid form. Its achiral nature and defined salt stoichiometry (2HCl) ensure reproducibility in biological screening cascades, avoiding variability associated with free base handling or in-situ salt formation .

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Branched Aliphatic Amine Building Blocks

The combination of a seven-membered 1,4-diazepane ring with a branched isobutyl substituent (MW 156.27, tPSA 15.3 Ų) fits the physicochemical profile of a fragment library component. Its computed LogP (0.9) and two hydrogen bond acceptors allow it to serve as a privileged fragment for screening against targets with hydrophobic, H-bond-poor binding sites, distinct from smaller N-alkyl homologs with logP < 0 [1][2].

Quote Request

Request a Quote for 1-Isobutyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.